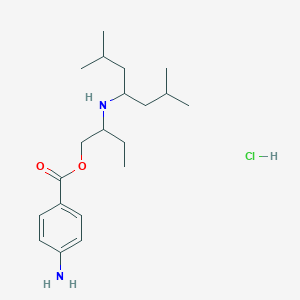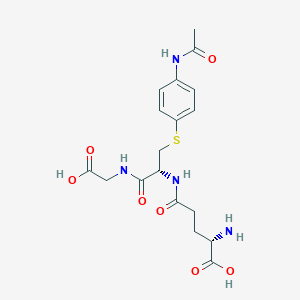
N-(S-(4-(Acetylamino)phenyl)-N-L-gamma-glutamyl-L-cysteinyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-5-[[(2R)-3-(4-acetamidophenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-2-amino-5-oxopentanoic acid: is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an acetamidophenyl group, a sulfanyl linkage, and multiple amino and carboxyl groups, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-5-[[(2R)-3-(4-acetamidophenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-2-amino-5-oxopentanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the acetamidophenyl sulfanyl intermediate, followed by the introduction of the carboxymethylamino group. The final steps involve the formation of the pentanoic acid backbone and the incorporation of the amino groups under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research purposes.
Biology: In biological research, it can serve as a probe to study enzyme interactions and protein modifications due to its reactive functional groups.
Industry: Used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The compound exerts its effects through interactions with various molecular targets, including enzymes and receptors. The acetamidophenyl group can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. The sulfanyl linkage and amino groups contribute to its reactivity, enabling it to participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
- (2S)-5-[[(2R)-3-(4-aminophenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-2-amino-5-oxopentanoic acid
- (2S)-5-[[(2R)-3-(4-methylphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-2-amino-5-oxopentanoic acid
Uniqueness: The presence of the acetamidophenyl group distinguishes this compound from its analogs, providing unique reactivity and binding properties. This structural feature enhances its potential for specific applications in medicinal chemistry and materials science.
Propriétés
Numéro CAS |
67900-63-4 |
|---|---|
Formule moléculaire |
C18H24N4O7S |
Poids moléculaire |
440.5 g/mol |
Nom IUPAC |
(2S)-5-[[(2R)-3-(4-acetamidophenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-2-amino-5-oxopentanoic acid |
InChI |
InChI=1S/C18H24N4O7S/c1-10(23)21-11-2-4-12(5-3-11)30-9-14(17(27)20-8-16(25)26)22-15(24)7-6-13(19)18(28)29/h2-5,13-14H,6-9,19H2,1H3,(H,20,27)(H,21,23)(H,22,24)(H,25,26)(H,28,29)/t13-,14-/m0/s1 |
Clé InChI |
VMRYIAUKIMQZSL-KBPBESRZSA-N |
SMILES isomérique |
CC(=O)NC1=CC=C(C=C1)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


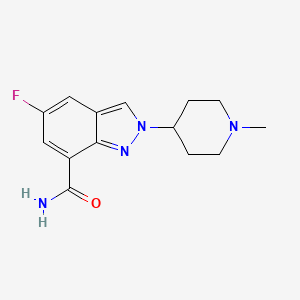
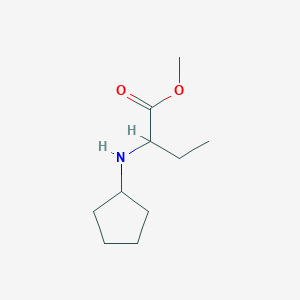
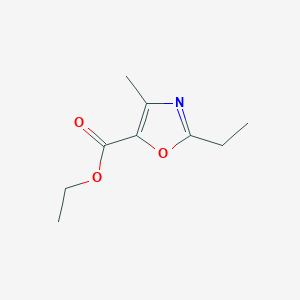
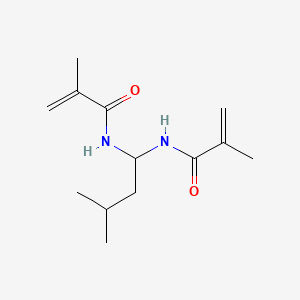
![calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1,5-disulfonate](/img/structure/B13785832.png)
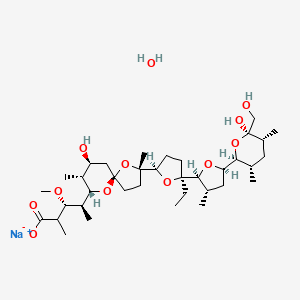
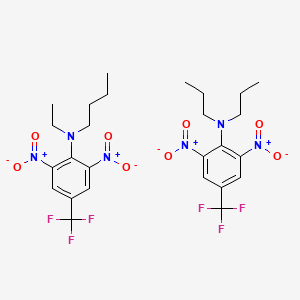
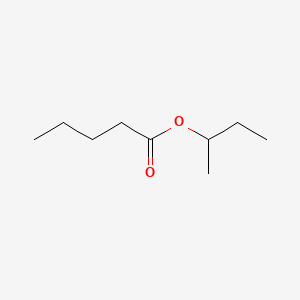
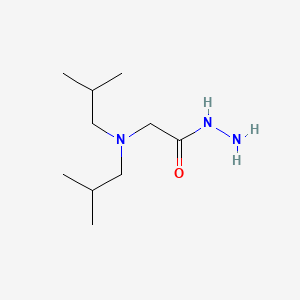
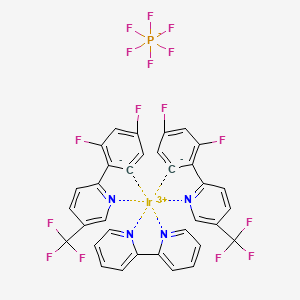

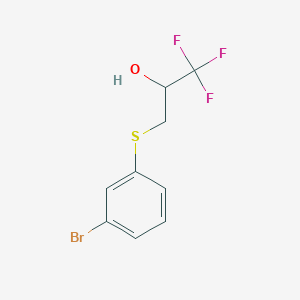
![[[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] dihydroxyphosphinothioyl hydrogen phosphate](/img/structure/B13785875.png)
